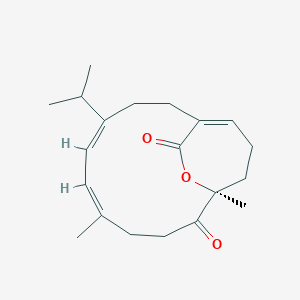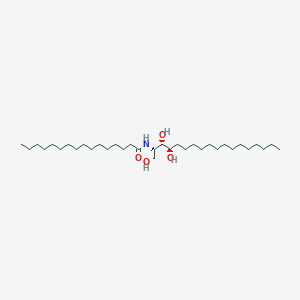
N-hexadecanoylphytosphingosine
Descripción general
Descripción
N-hexadecanoylphytosphingosine is a phytoceramide compound characterized by the attachment of a hexadecanoyl group to the nitrogen atom of phytosphingosine. . This compound plays a significant role in the structure and function of cell membranes, particularly in the skin, where it contributes to the barrier function and hydration.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: N-hexadecanoylphytosphingosine can be synthesized through the acylation of phytosphingosine with hexadecanoic acid. The reaction typically involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the hexadecanoic acid and the amino group of phytosphingosine .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale acylation reactions under controlled conditions to ensure high yield and purity. The process may include steps such as purification through chromatography and crystallization to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions: N-hexadecanoylphytosphingosine undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in the molecule can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl group in the hexadecanoyl chain can be reduced to form alcohols.
Substitution: The hydroxyl groups can participate in substitution reactions to form esters or ethers.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Acid chlorides or anhydrides can be used in the presence of a base to facilitate esterification or etherification reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of esters or ethers.
Aplicaciones Científicas De Investigación
N-hexadecanoylphytosphingosine has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study the behavior of ceramides and their derivatives in various chemical reactions.
Biology: Investigated for its role in cell membrane structure and function, particularly in the skin.
Medicine: Explored for its potential therapeutic effects in skin disorders, such as atopic dermatitis and psoriasis, due to its barrier-enhancing properties.
Industry: Utilized in the formulation of skincare products to improve skin hydration and barrier function.
Mecanismo De Acción
N-hexadecanoylphytosphingosine exerts its effects primarily through its incorporation into cell membranes, where it enhances the barrier function and hydration of the skin. It interacts with other lipids in the stratum corneum to form a cohesive and impermeable barrier. The compound also influences signaling pathways involved in cell differentiation and proliferation, contributing to its therapeutic effects in skin disorders .
Comparación Con Compuestos Similares
N-hexadecanoylphytosphingosine-1-phosphocholine: A sphingomyelin derivative with similar structural features but differing in its phosphocholine group.
This compound-1-phosphoethanolamine: Another derivative with a phosphoethanolamine group.
Uniqueness: this compound is unique due to its specific role in enhancing the barrier function and hydration of the skin. Its structural features allow it to interact effectively with other lipids in the stratum corneum, making it a valuable compound in both research and industrial applications.
Propiedades
IUPAC Name |
N-[(2S,3S,4R)-1,3,4-trihydroxyoctadecan-2-yl]hexadecanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H69NO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-33(38)35-31(30-36)34(39)32(37)28-26-24-22-20-18-16-14-12-10-8-6-4-2/h31-32,34,36-37,39H,3-30H2,1-2H3,(H,35,38)/t31-,32+,34-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVBULNXGVIHEKN-MVIDNBQJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC(CO)C(C(CCCCCCCCCCCCCC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)N[C@@H](CO)[C@@H]([C@@H](CCCCCCCCCCCCCC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H69NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401317527 | |
| Record name | Armillaramide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401317527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
555.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111149-09-8 | |
| Record name | Armillaramide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=111149-09-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Armillaramide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401317527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


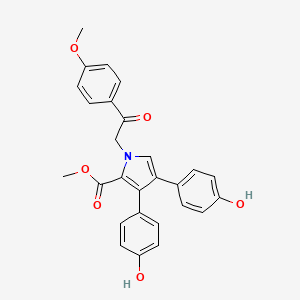
![2-[(3S)-3-carboxy-3-(trimethylammonio)propyl]-L-histidine](/img/structure/B1251957.png)
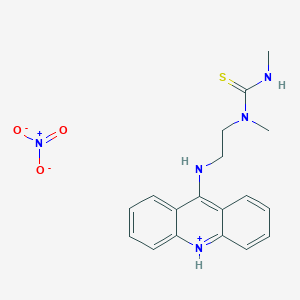

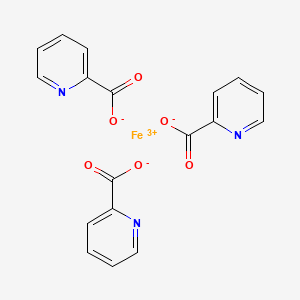
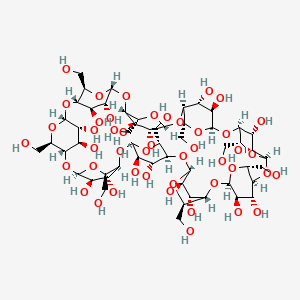

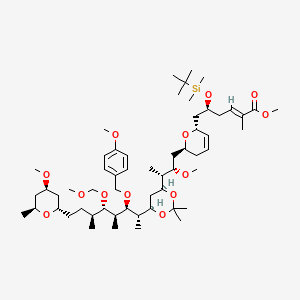
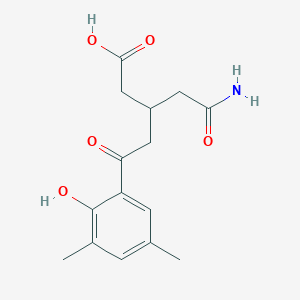
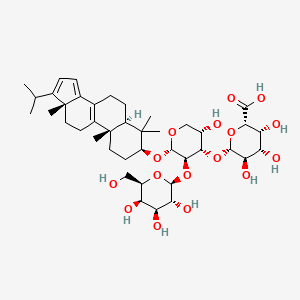

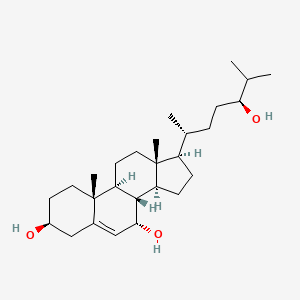
![N-[5-[2-(2-methoxyanilino)-4-thiazolyl]-4-methyl-2-thiazolyl]heptanamide](/img/structure/B1251974.png)
